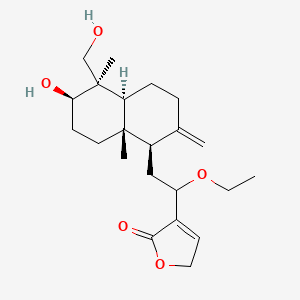
14-Deoxy-12-ethoxyl andrographolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Deoxy-12-ethoxyl andrographolide is a derivative of andrographolide, a diterpenoid lactone found in the plant Andrographis paniculata. This compound has garnered interest due to its potential therapeutic properties, particularly in the fields of oncology and immunology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Deoxy-12-ethoxyl andrographolide typically involves the modification of andrographolide. One common method includes the rearrangement of the allylic hydroxyl group at C-14 using pyridinium dichromate . The reaction conditions often involve the use of solvents like ethyl acetate and n-hexane for purification .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the extraction of andrographolide from Andrographis paniculata is well-established, involving techniques like microwave-assisted extraction with ethanol as a solvent .
Chemical Reactions Analysis
Types of Reactions
14-Deoxy-12-ethoxyl andrographolide undergoes various chemical reactions, including:
Oxidation: Using reagents like pyridinium dichromate.
Reduction: Typically involves hydrogenation reactions.
Common Reagents and Conditions
Oxidation: Pyridinium dichromate in ethyl acetate.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of andrographolide, each with unique biological activities .
Scientific Research Applications
Chemistry
Synthetic Chemistry: Used as a precursor for the synthesis of novel compounds with potential therapeutic properties.
Biology
Medicine
Oncology: Exhibits cytotoxic activity against various cancer cell lines.
Immunology: Potential immunomodulatory effects.
Industry
Pharmaceuticals: Potential use in the development of new drugs.
Mechanism of Action
The mechanism of action of 14-Deoxy-12-ethoxyl andrographolide involves multiple pathways:
Apoptosis Induction: The compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9.
Anti-inflammatory Effects: Inhibits the NF-κB pathway, reducing inflammation.
Antiviral Activity: Inhibits viral replication by interfering with viral protein synthesis.
Comparison with Similar Compounds
Similar Compounds
14-Deoxy-12-hydroxyandrographolide: Another derivative with similar cytotoxic properties.
Andrographolide: The parent compound with diverse biological activities.
Uniqueness
14-Deoxy-12-ethoxyl andrographolide is unique due to its specific modifications, which enhance its cytotoxic and anti-inflammatory properties compared to its parent compound and other derivatives .
Properties
Molecular Formula |
C22H34O5 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-ethoxyethyl]-2H-furan-5-one |
InChI |
InChI=1S/C22H34O5/c1-5-26-17(15-9-11-27-20(15)25)12-16-14(2)6-7-18-21(16,3)10-8-19(24)22(18,4)13-23/h9,16-19,23-24H,2,5-8,10-13H2,1,3-4H3/t16-,17?,18+,19-,21+,22+/m1/s1 |
InChI Key |
WJASJXDQNJNUQK-YNKMKEMXSA-N |
Isomeric SMILES |
CCOC(C[C@@H]1C(=C)CC[C@H]2[C@]1(CC[C@H]([C@@]2(C)CO)O)C)C3=CCOC3=O |
Canonical SMILES |
CCOC(CC1C(=C)CCC2C1(CCC(C2(C)CO)O)C)C3=CCOC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















